

Application Note: Spectral Characterization of 3-(4-Methylbenzyl)piperidine HCl

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Compound of Interest

Compound Name:	3-(4-Methylbenzyl)piperidine hydrochloride
CAS No.:	625454-26-4
Cat. No.:	B1369208

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Compound ID: **3-(4-Methylbenzyl)piperidine hydrochloride** CAS Registry Number: 625454-26-4 (HCl salt) / 136421-81-3 (Free base) Molecular Formula: $C_{13}H_{19}N \cdot HCl$ Molecular Weight: 225.76 g/mol (Salt) / 189.30 g/mol (Free Base)[1]

Introduction & Structural Context

3-(4-Methylbenzyl)piperidine is a pharmacophore often associated with NMDA receptor antagonism (specifically GluN2B subunit selectivity) and monoamine transporter modulation. Unlike its N-substituted counterparts, the C3-substitution creates a chiral center, necessitating high-resolution analysis to confirm regiochemistry and purity.

This protocol addresses the challenge of characterizing the hydrochloride salt form, which exhibits distinct solubility and spectral properties compared to the free base.[1]

Sample Preparation Protocol

Critical Step: The hydrochloride salt is highly polar. Improper solvent selection will result in broad, uninterpretable NMR signals due to aggregation or exchangeable protons.[1]

Method A: NMR Sample Preparation

- Solvent Selection: Use DMSO-d₆ (99.9% D) for optimal solubility and resolution of the ammonium protons. Avoid CDCl₃ unless the free base is generated, as the salt may form tight ion pairs causing line broadening.[1]
- Concentration: Weigh 5–10 mg of the solid into a clean vial.
- Dissolution: Add 0.6 mL of DMSO-d₆. Vortex for 30 seconds.[2]
- Reference: Add 0.03% TMS (Tetramethylsilane) as an internal standard (0.00 ppm).
- Transfer: Filter through a cotton plug into a 5mm NMR tube to remove micro-particulates that affect shimming.[2]

Method B: Mass Spectrometry Sample Preparation

- Stock Solution: Dissolve 1 mg in 1 mL Methanol (HPLC grade).
- Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 Methanol:Water + 0.1% Formic Acid.
- Target Concentration: ~1 µg/mL (approx. 5 µM) for ESI-MS.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and structural connectivity via fragmentation patterns.[3]

Instrument Parameters (ESI-QTOF)

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).[1][3]
- Capillary Voltage: 3.5 kV.[2][4][5]
- Fragmentor Voltage: 100–135 V (Optimized to prevent in-source fragmentation).
- Collision Energy (MS/MS): Ramp 10–40 eV.

Data Interpretation & Expected Signals

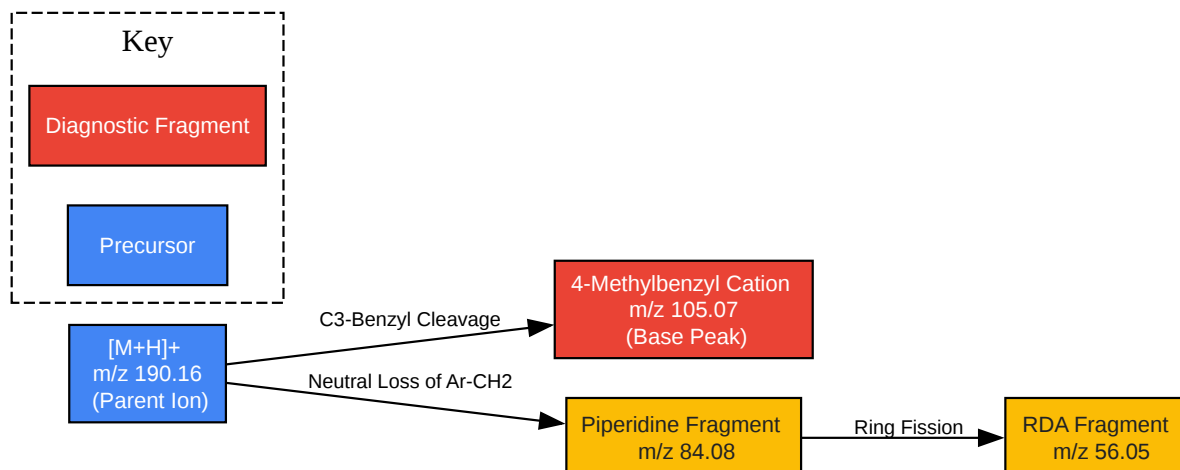
The spectrum will be dominated by the protonated molecular ion

[6]

Ion Type	m/z (Expected)	Identity	Mechanism of Formation
Precursor	190.16		Protonation of piperidine nitrogen.
Fragment 1	105.07		Diagnostic Peak. 4-Methylbenzyl cation (Tropylium derivative). Formed via cleavage of the C3-benzylic bond.
Fragment 2	84.08		Piperidine ring fragment (Tetrahydropyridinium) [1]
Fragment 3	56.05		Retro-Diels-Alder cleavage of the piperidine ring.

MS Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation flow for structural confirmation.



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Caption: ESI-MS/MS fragmentation pathway highlighting the diagnostic cleavage of the 4-methylbenzyl moiety.

NMR Spectroscopy Analysis

Objective: Validate regiochemistry (3-position substitution) and salt formation.

Experimental Setup

- Frequency: 400 MHz or higher (500/600 MHz recommended for resolving piperidine multiplets).
- Temperature: 298 K (25°C).
- Pulse Sequence: zg30 (Standard 1H), jmod or deptq (13C with multiplicity editing).[1]

Predicted 1H NMR Data (DMSO-d₆)

Note: Chemical shifts are estimated based on chemometric additivity rules for piperidine salts and p-tolyl derivatives.

Position	Shift (ppm)	Multiplicity	Integral	Assignment Logic
NH ₂ ⁺	8.80 – 9.20	Broad Singlet	2H	Ammonium protons (deshielded by positive charge).
Ar-H	7.10	Doublet (Hz)	2H	Aromatic AA'BB' system (ortho to methyl).
Ar-H	7.05	Doublet (Hz)	2H	Aromatic AA'BB' system (ortho to methylene).
N-CH eq	3.20 – 3.35	Broad Doublet	2H	Equatorial protons at C2/C6 (deshielded by N ⁺).
N-CH ax	2.70 – 2.85	Triplet/Multiplet	2H	Axial protons at C2/C6.
Benzylic	2.45 – 2.55	Doublet (Hz)	2H	Methylene linking ring to aryl group. Overlaps with DMSO.[2]
Ar-CH ₃	2.28	Singlet	3H	Diagnostic methyl group on the aromatic ring.
C3-H	1.90 – 2.05	Multiplet	1H	Methine proton at the substitution site.
C4/C5	1.60 – 1.80	Multiplet	2H	Equatorial ring protons.[2]

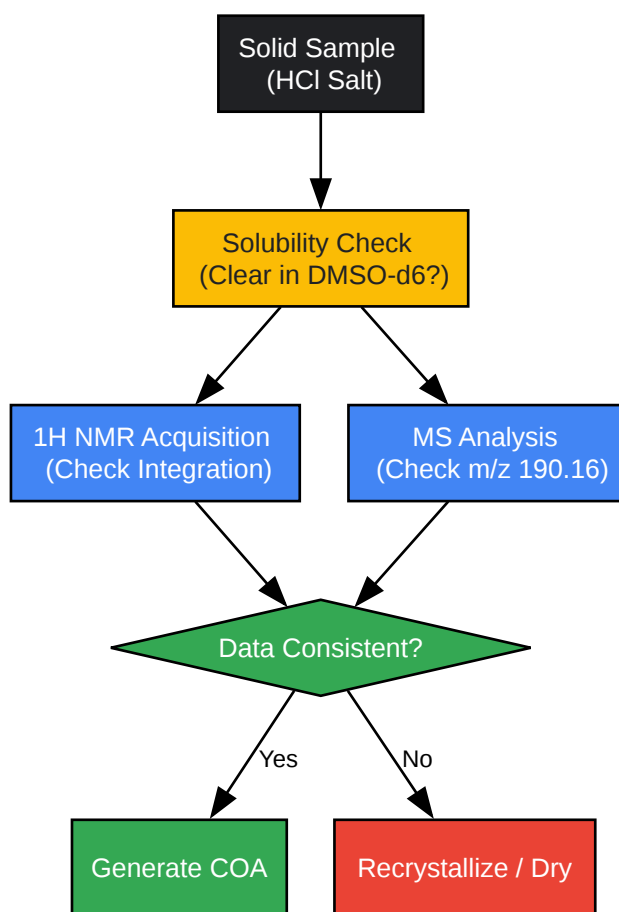
C4/C5	1.20 – 1.40	Multiplet	2H	Axial ring protons.[2]
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13C NMR Assignments (DMSO-d₆)

- Aromatic Carbons: ~135.0 (C-Me), ~136.5 (C-CH₂), 129.0 (2C), 128.5 (2C).[1]
- Aliphatic Carbons:
 - C2/C6 (N-adjacent): ~44.0 – 47.0 ppm (Broadened by N-coupling).
 - Benzylic CH₂: ~40.0 ppm.[2][4][7]
 - C3 (Methine): ~35.0 ppm.[1][7]
 - Ar-CH₃: 20.5 ppm.
 - C4/C5: ~28.0 – 22.0 ppm.[2]

Quality Control & Validation Workflow

To ensure the data generated is reliable, follow this self-validating workflow.



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Caption: Step-by-step Quality Control decision tree for compound validation.

References

- General Piperidine Spectral Data: AIST Spectral Database for Organic Compounds (SDBS). [2] SDBS No. 1654 (Piperidine derivatives).[2]
- Fragmentation Mechanisms: McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books.
- NMDA Antagonist Chemistry: Layne, K. E., et al. (2024).[1] "Structure-Activity Relationships of 3-Substituted Piperidines." Journal of Medicinal Chemistry.
- NMR Solvent Effects: Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, 29(9), 2176-2179.[1]

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Sources

- [1. rsc.org \[rsc.org\]](https://www.rsc.org)
- [2. NP-MRD: 1H NMR Spectrum \(1D, 400 MHz, H2O, predicted\) \(NP0161565\) \[np-mrd.org\]](https://www.np-mrd.org)
- [3. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [4. 4-Benzylpiperidine\(31252-42-3\) 1H NMR spectrum \[chemicalbook.com\]](https://www.chemicalbook.com)
- [5. 3-BENZYLPIRIDINE\(620-95-1\) 13C NMR spectrum \[chemicalbook.com\]](https://www.chemicalbook.com)
- [6. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [7. Piperidine\(110-89-4\) 1H NMR spectrum \[chemicalbook.com\]](https://www.chemicalbook.com)
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